molecular formula C11H12O5S B8536398 (4-Methylsulfonyl-phenyl)-oxo-acetic acid ethyl ester

(4-Methylsulfonyl-phenyl)-oxo-acetic acid ethyl ester

Cat. No.: B8536398
M. Wt: 256.28 g/mol
InChI Key: JGDJQRFHRLQBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylsulfonyl-phenyl)-oxo-acetic acid ethyl ester is a useful research compound. Its molecular formula is C11H12O5S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O5S

Molecular Weight

256.28 g/mol

IUPAC Name

ethyl 2-(4-methylsulfonylphenyl)-2-oxoacetate

InChI

InChI=1S/C11H12O5S/c1-3-16-11(13)10(12)8-4-6-9(7-5-8)17(2,14)15/h4-7H,3H2,1-2H3

InChI Key

JGDJQRFHRLQBOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Methylsulfanyl-phenyl)-oxo-acetic acid ethyl ester (1.09 g, 4.86 mmol) and oxone (8.96 g, 14.6 mmol) were combined in a mixture of water (2.2 mL) and methanol (22 mL) and stirred for 16 h. The volatiles were evaporated in vacuo and the residue was treated with water (50 mL) and extracted with ethyl acetate (3×50 mL). The combined organic phases were dried over magnesium sulfate and evaporated in vacuo. The residue was purified by flash column chromatography (Merck silica gel 60, 40-63 μm; 33% ethyl acetate/hexanes) to afford (4-methanesulfonyl-phenyl)-oxo-acetic acid ethyl ester as a white solid (261 mg, 21%): H1-NMR (400 MHz, CDCl3) δ=1.46 (3H, t, J=7.1 Hz), 3.10 (3H, s), 4.48 (2H, q, J=7.1 Hz), 8.09 (2H, m), 8.23 (2H, m).
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
8.96 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One

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